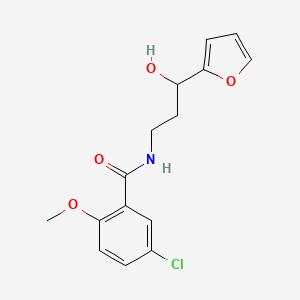
5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a furan ring (a five-membered aromatic ring containing four carbon atoms and one oxygen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative and introducing the various functional groups through a series of chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzamide group could potentially undergo hydrolysis to yield a benzoic acid and an amine. The furan ring, being aromatic, might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and methoxy groups could enhance the compound’s solubility in polar solvents .科学的研究の応用
Conversion of Plant Biomass to Furan Derivatives 5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide, are pivotal in the sustainable conversion of plant biomass into valuable chemicals. These compounds are emerging as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. Research highlights the synthesis of HMF from plant feedstocks and its application in producing monomers, polymers, and other functional materials, signaling a significant shift toward bio-based chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Chlorogenic Acid and Nutraceutical Potential While not directly related to 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide, the study of chlorogenic acid, a phenolic compound, underscores the importance of plant-derived chemicals in addressing metabolic syndrome and other health issues. Its roles as an antioxidant, anti-inflammatory, and antimicrobial agent highlight the broader potential of plant-based compounds in pharmaceutical and food industries, suggesting a context for the diverse applications of furan derivatives in health and wellness sectors (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Biocatalytic Valorization of Furans Biocatalysis presents a novel approach to valorizing furans, including 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide, for the production of various chemicals. The inherent instability of furans poses challenges; however, biocatalysis, with its high selectivity and mild reaction conditions, offers pathways for selective synthesis and detoxification, pointing toward eco-friendly and efficient production methods for valuable products from biomass-derived furans (Domínguez de María & Guajardo, 2017).
Environmental Estrogens and By-Products Research on environmental estrogens and their by-products, such as triclosan, provides insights into the ecological and health impacts of various chemical compounds, including furan derivatives. Understanding the fate, toxicity, and degradation pathways of these compounds in aquatic environments aids in assessing the potential risks and benefits of chemicals like 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide, contributing to safer environmental and health practices (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-20-13-5-4-10(16)9-11(13)15(19)17-7-6-12(18)14-3-2-8-21-14/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRDRUXGHRLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

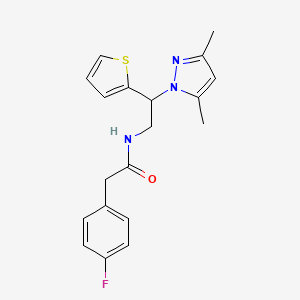

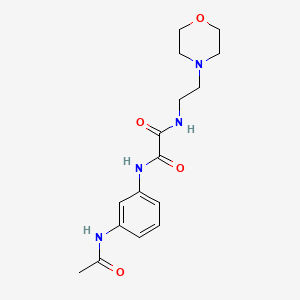
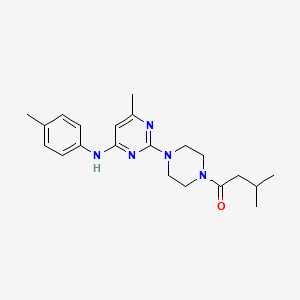
![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)
![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)
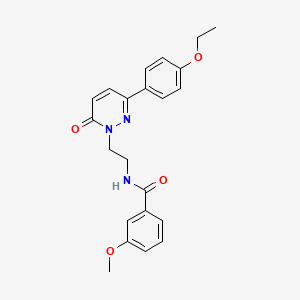
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)

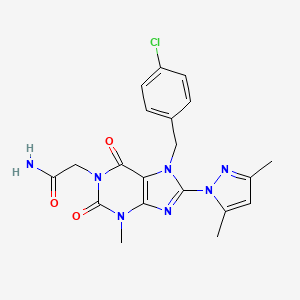
![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
